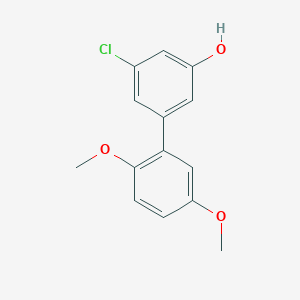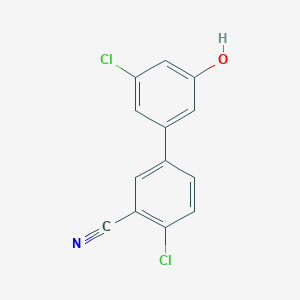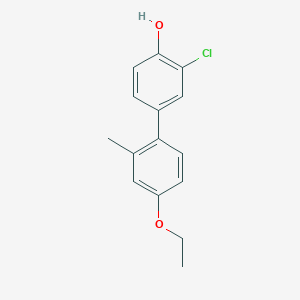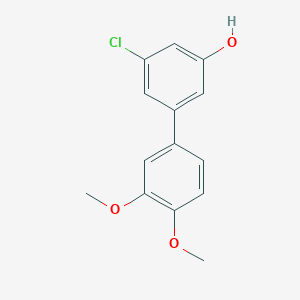
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the laboratory and in scientific research. It has a molecular formula of C9H9ClO3, and is an off-white crystalline solid with a melting point of 85-86°C. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Mechanism of Action
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is believed to act as an inhibitor of certain enzymes involved in cell metabolism. It is thought to bind to the active site of the enzyme, thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell metabolism, as well as to inhibit the activity of certain hormones and neurotransmitters. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a suitable choice for laboratory experiments. Additionally, it is relatively non-toxic, making it a safe choice for laboratory use. A limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. One potential direction is the use of this compound in the development of new drugs or treatments for diseases or conditions. Additionally, this compound could be used in the development of new laboratory experiments or techniques. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, can be synthesized via a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol and chlorine gas in an inert atmosphere. This reaction produces 2-chloro-5-(2,5-dimethoxyphenyl)phenol, 95%. The second step involves the purification of the product using recrystallization.
Scientific Research Applications
2-Chloro-5-(2,5-dimethoxyphenyl)phenol, 95%, is widely used in scientific research for its biochemical and physiological effects. It has been used in studies of cell metabolism, as well as in studies of the effects of certain drugs on the body. It has also been used in studies of the effects of environmental toxins on the body.
properties
IUPAC Name |
2-chloro-5-(2,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBXUUMYNVJXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686052 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethoxyphenyl)phenol | |
CAS RN |
1262002-74-3 |
Source


|
| Record name | 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)












